Field: This application falls under the field of Structural Chemistry and Bioactivity Studies .
Application Summary: The compound has been used in the synthesis and structural analysis of a Cu (II) complex with 3-nitro-4-aminobenzoic acid . The structure of the compound was studied using element analysis, IR- and UV-spectroscopy, and Hirshfeld surface analysis .
Results: The studies attested that antimicrobial and antitumor activities indicate a higher affinity of the complex for some key binding sites especially relatively to S. aureus and KDM4 with binding energies of -9.6 and -9.2 kcal/mol, respectively .
Field: This application is in the field of Crystal Structure Analysis .
Application Summary: The compound has been used in the study of crystal structures . The crystal structure of the compound was determined and found to be a member of the PIG-L N-acetylglucosamine deacetylase family .
Method of Application: The structure was determined using X-ray crystallography .
Results: The results showed that the compound forms a triclinic crystal structure .
Field: This application is in the field of Organic Synthesis .
Application Summary: The compound is used as a substrate for enzymatic reactions and linker in peptide synthesis .
Method of Application: The compound is used in various scientific research applications, including as a substrate for enzymatic reactions and linker in peptide synthesis .
Results: The advantages of using this compound include its low cost and wide availability .
Application Summary: The compound has been used in the synthesis of benzimidazole linked benzoxazole/benzothiazole via copper catalyzed domino annulation .
Method of Application: In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles, via the intermediacy of benzimidazole linked ortho-chloro amines .
Results: The synthesis resulted in structurally diverse benzimidazole integrated benzoxazole and benzothiazoles .
Field: This application is in the field of Organic Chemistry .
Application Summary: Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
Method of Application: The preparation involves displacement reactions with nitrite ions .
Results: The result is the formation of nitro compounds .
Field: This application is in the field of Pharmaceutical Synthesis .
Application Summary: The compound has been used in the improved synthesis of telmisartan via the copper-catalyzed cyclization of o-haloarylamidines .
Method of Application: The key bis-benzimidazole structure was constructed via the copper-catalyzed cyclization of o-haloarylamidines .
4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) is a chemical compound characterized by its unique molecular structure, which features two 3-nitrobenzoic acid moieties connected by an ethene-1,2-diyl bridge. Its molecular formula is and it has a molecular weight of approximately 268.26 g/mol. The compound's structure allows for interesting interactions due to the presence of nitro groups, which can influence its reactivity and biological activity .
As this compound is primarily studied for its potential in liquid crystals, a mechanism of action related to biological systems is not applicable.
These reactions highlight the compound's potential for further chemical modifications and applications in synthetic chemistry .
The synthesis of 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) can be achieved through several methods:
These methods allow for the efficient production of the compound while facilitating modifications to enhance yield and purity .
The unique structure of 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) lends itself to various applications:
The versatility of this compound makes it a subject of interest across multiple scientific disciplines .
Interaction studies involving 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) focus on its binding affinities with proteins or enzymes. Preliminary findings suggest that:
Further research is necessary to elucidate these interactions fully .
Several compounds share structural similarities with 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid). Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
3-Nitrobenzoic Acid | Contains a single nitro group | Simpler structure, less complex reactivity |
Dinitro-4,4'-stilbenedicarboxylic Acid | Two nitro groups on stilbene framework | Greater potential for electron delocalization |
4,4'-Biphenyldicarboxylic Acid | Similar backbone without nitro substituents | Lacks biological activity associated with nitro groups |
The presence of two nitro groups in 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) distinguishes it from these compounds by enhancing its reactivity and potential biological activity .